Aflatoxin G1

概要

説明

アフラトキシンG1は、Aspergillus flavusとAspergillus parasiticusという真菌によって生成されるマイコトキシンの一種です。これらの真菌は土壌や腐敗した植物に一般的に見られ、穀物、油糧種子、香辛料、ナッツなど、さまざまな食料品を汚染する可能性があります。 アフラトキシンG1は、強力な発がん性を持つことで知られており、ヒトと動物の両方に重大な健康リスクをもたらします .

2. 製法

合成経路と反応条件: アフラトキシンG1の合成には、Aspergillus parasiticusを制御された条件下で培養することが含まれます。真菌は、トウモロコシやピーナッツなどの適切な基質で培養され、真菌の生育と毒素の生成に必要な栄養素を提供します。 培養は通常、真菌の生育とアフラトキシン生成を促進するために、約28〜30℃の温度で湿度を高くして行われます .

工業的製造方法: 工業的な設定では、アフラトキシンG1の生成はしばしば監視および制御され、食品製品の汚染を防ぎます。 これには、アフラトキシンが存在するかどうかを食料品を定期的に検査し、適切な貯蔵条件や殺菌剤の使用など、真菌の生育を抑制する対策を実施することが含まれます .

3. 化学反応解析

反応の種類: アフラトキシンG1は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応により、化合物の構造と毒性が変化する可能性があります。

一般的な試薬と条件:

酸化: アフラトキシンG1は、過マンガン酸カリウムや過酸化水素などの強力な酸化剤を使用して酸化することができます。

生成される主な生成物: これらの反応から生成される主な生成物には、ヒドロキシル化、還元、置換されたアフラトキシン誘導体があり、一般的に親化合物と比較して毒性が低くなっています .

4. 科学研究への応用

アフラトキシンG1は、さまざまな分野で科学研究に多くの応用があります。

化学: 化学において、アフラトキシンG1は、マイコトキシンの生合成と分解のメカニズムを研究するためのモデル化合物として使用されます。

生物学: 生物学的研究では、アフラトキシンG1は、細胞プロセスへの影響と生物学的巨大分子との相互作用について研究されています。

医学: 医学研究では、アフラトキシンG1は、肝臓がんの発症における役割を研究し、その検出と解毒のための戦略を開発するために使用されます。

産業: 食品産業では、アフラトキシンG1は、食品の安全性を確保し、汚染された食品製品からの検出と除去の方法を開発するために監視されています.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin G1 involves the cultivation of Aspergillus parasiticus under controlled conditions. The fungi are grown on a suitable substrate, such as maize or peanuts, which provides the necessary nutrients for their growth and toxin production. The cultivation is typically carried out at a temperature of around 28-30°C with high humidity to promote fungal growth and aflatoxin production .

Industrial Production Methods: In industrial settings, the production of this compound is often monitored and controlled to prevent contamination of food products. This involves regular testing of food commodities for the presence of aflatoxins and implementing measures to reduce fungal growth, such as proper storage conditions and the use of fungicides .

化学反応の分析

Types of Reactions: Aflatoxin G1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and toxicity of the compound.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles such as ammonia or amines.

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted aflatoxin derivatives, which generally exhibit lower toxicity compared to the parent compound .

科学的研究の応用

Aflatoxin G1 has several scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of mycotoxin biosynthesis and degradation.

Biology: In biological research, this compound is studied for its effects on cellular processes and its interactions with biological macromolecules.

Medicine: In medical research, this compound is used to study its role in liver cancer development and to develop strategies for its detection and detoxification.

作用機序

アフラトキシンG1は、主に活性酸素種の形成とDNA付加物の生成を通じて毒性を発揮します。摂取されると、アフラトキシンG1は肝臓で代謝されて反応性エポキシド中間体を生成します。この中間体はDNAに結合して変異を引き起こし、発がんの開始に繋がります。 この化合物はまた、酸化ストレスを誘発し、細胞損傷とアポトーシスを引き起こします .

類似化合物との比較

アフラトキシンG1は、Aspergillus種が生成する複数のアフラトキシンの一種です。他の類似化合物には以下が含まれます。

アフラトキシンB1: 最も強力で一般的なアフラトキシンであり、高い発がん性で知られています。

アフラトキシンB2: アフラトキシンB1の毒性が低い誘導体です。

アフラトキシンG2: アフラトキシンG1の毒性が低い誘導体です。

アフラトキシンM1とM2: それぞれアフラトキシンB1とB2の代謝物であり、牛乳や乳製品に含まれています.

これらの類似化合物と比較して、アフラトキシンG1は、特定の構造的特徴と紫外線下での独特の蛍光特性が独特であり、これにより他のアフラトキシンからの検出と識別が容易になります .

生物活性

Aflatoxin G1 (AFG1) is a potent mycotoxin produced by certain species of the mold Aspergillus, particularly A. flavus and A. parasiticus. It is known for its significant biological activity, which includes hepatotoxicity, nephrotoxicity, immunosuppression, and carcinogenic potential. This article explores the biological activity of AFG1, summarizing key research findings, case studies, and relevant data.

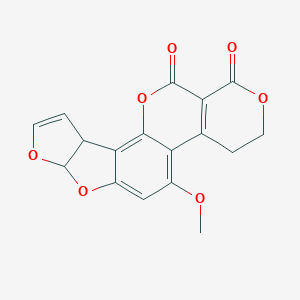

AFG1 is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating its strong potential to cause cancer in humans. The molecular formula of AFG1 is , with a molecular weight of 328 g/mol. It primarily affects the liver but can also induce toxicity in other organs such as the kidneys.

Mechanism of Action:

AFG1 exerts its toxic effects through several mechanisms:

- DNA Interaction: AFG1 forms adducts with cellular macromolecules, leading to mutagenesis and carcinogenesis.

- Oxidative Stress: It induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.

- Inflammation: AFG1 exposure triggers inflammatory responses, contributing to tissue damage and disease progression.

Hepatotoxicity

AFG1 is particularly noted for its hepatotoxic effects:

- Liver Damage: Chronic exposure leads to liver cirrhosis and hepatocellular carcinoma. In animal studies, AFG1 has been shown to cause significant liver damage characterized by necrosis and fatty degeneration of hepatocytes .

- Case Study: In a study involving ducklings, dietary exposure to AFG1 resulted in hepatocyte swelling and necrosis within five days of administration .

Nephrotoxicity

AFG1 also exhibits nephrotoxic properties:

- Renal Damage: Histopathological examinations in animal models reveal degenerative changes in renal tubular epithelial cells, leading to impaired kidney function .

- Biomarkers: Increased serum urea and creatinine levels have been observed following AFG1 exposure, indicating renal dysfunction .

Immunosuppression

Chronic exposure to AFG1 can suppress the immune system:

- Immunosuppressive Effects: Studies have shown that AFG1 reduces the efficacy of immune responses, making individuals more susceptible to infections .

- Implications for Health: This immunosuppression is particularly concerning in regions with high aflatoxin exposure and endemic infectious diseases.

Histopathological Studies

Histopathological evaluations have documented the effects of AFG1 on various tissues:

- Brain Tissue: A study indicated that AFG1 exposure led to cell necrosis in the hippocampal region, cerebral edema, and gliosis after 45 days of treatment. The expression of glial fibrillary acidic protein (GFAP) increased while brain-derived neurotrophic factor (BDNF) levels decreased significantly .

| Time Point (Days) | GFAP Expression | BDNF Expression | MDA Levels | SOD Levels |

|---|---|---|---|---|

| 15 | Increased | Decreased | Increased | Decreased |

| 28 | Increased | Decreased | Increased | Decreased |

| 45 | Increased | Lowest | Increased | Decreased |

Longitudinal Studies

Longitudinal studies have linked chronic exposure to AFG1 with various health outcomes:

特性

IUPAC Name |

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIYFDMXXLINPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline], Solid | |

| Record name | Aflatoxin G1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3537 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aflatoxin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ability of aflatoxin B1, aflatoxin B2, & aflatoxin G1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds. Aflatoxin g1 induced a rapid macrosegregation of the fibrillar & granular portions of the hepatocyte nucleolus., In vitro studies with human liver indicate that the major catalyst involved in the bioactivation of the hepato-carcinogen aflatoxin B1 to its genotoxic 2,3-epoxide derivative is cytochrome P-450NF, a previously characterized protein that also catalyzes the oxidation of nifedipine and other dihydropyridines, quinidine, macrolide antibiotics, various steroids, and other compounds. ...Cytochrome p-450NF or a closely related protein also appears to be the major catalyst involved in the activation of aflatoxin G1 and sterigmatocystin, the latter compound being more genotoxic than aflatoxin B1 in these systems. Several drugs and conditions are known to influence the levels and activity of cytochrome p-450NF in human liver, and the activity of the enzyme can be estimated by noninvasive assays. These findings provide a test system for the hypothesis that a specific human disease state (liver cancer) is linked to the level of oxidative metabolism in populations in which aflatoxin ingestion is high., Aflatoxin B1, aflatoxin G1 & aflatoxin G2 inhibited incorporation of (14)carbon labeled orotic acid into the RNA of rat liver slices at toxin concentrations of 100 umole/3 mL. Respective percent inhibitions were approx 90, 40, & 20. Aflatoxin B1, 20 umole/3 mL, aflatoxin G1, 150 umole/3 mL, & aflatoxin G2, 230 umole/3 mL inhibited the incorporation of (14)carbon labeled dl-leucine into proteins of rat liver slices by 32%, 35%, & 38%, respectively., Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concn were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1., Among the toxic aflatoxins, aflatoxins B1 and G1 are the most biologically active, but other derivatives also exhibit carcinogenicity. Aflatoxin B1 requires metabolic activation by the cytochrome p450 dependent mixed-function oxidase to be converted to the reactive 2,3-epoxide, the ultimate carcinogen. The aflatoxins, eg, aflatoxin B1, are genotoxic carcinogens and the reactive metabolites react with DNA. The major adduct formed with DNA in intracellular reactions is formed from the 2-position of aflatoxin B1 and the N-7 position of guanine in DNA. | |

| Record name | AFLATOXIN G1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals ... exhibits green fluorescence | |

CAS No. |

1402-68-2, 1165-39-5 | |

| Record name | Aflatoxins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7aR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN G1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aflatoxin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 °C, 257 - 259 °C | |

| Record name | AFLATOXIN G1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aflatoxin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。